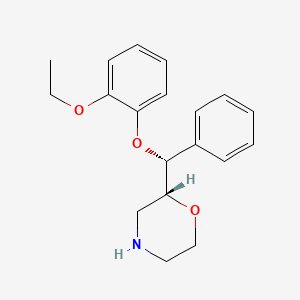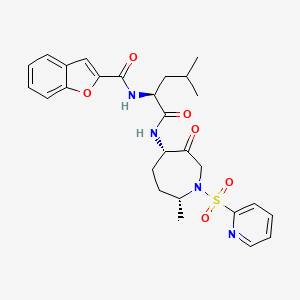
4-N-Maleimidobenzoic acid-NHS
Übersicht
Beschreibung
4-N-Maleimidobenzoic acid-NHS is a heterobifunctional cross-linking reagent . It is typically coupled initially to molecules containing primary amines by amide bonds buffered at pH 7.5 (6.5-8.5). The second coupling is specific for molecules containing free sulfhydryl by thioether linkage buffered at pH 6.8 (6.5-7.0) .
Synthesis Analysis
The synthesis of 4-N-Maleimidobenzoic acid-NHS involves several steps . The reaction conditions include the use of dicyclohexyl-carbodiimide in tetrahydrofuran at -15 degrees Celsius for 2 hours, followed by room temperature for 3 hours .Molecular Structure Analysis
The molecular formula of 4-N-Maleimidobenzoic acid-NHS is C15H10N2O6 . The InChIKey is GSYZMVGSEGJHGT-UHFFFAOYSA-N . The Canonical SMILES is C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O .Chemical Reactions Analysis
4-N-Maleimidobenzoic acid-NHS reacts with primary amines and free sulfhydryl groups . The reaction with primary amines forms amide bonds, while the reaction with free sulfhydryl groups forms thioether linkages .Physical And Chemical Properties Analysis
The molecular weight of 4-N-Maleimidobenzoic acid-NHS is 314.25 g/mol . It has a topological polar surface area of 101 Ų . It has 0 hydrogen bond donors, 6 hydrogen bond acceptors, and 4 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Protein Labeling & Crosslinking
“4-N-Maleimidobenzoic acid-NHS” is commonly used in protein analysis for protein labeling and crosslinking . It contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm (7.3 angstroms), which are reactive towards amino and sulfhydryl groups .
Enzyme Immunoconjugates Formation
This compound is popular for forming enzyme immunoconjugates . The NHS-ester group reacts with primary amines to form stable amide bonds, and the maleimide group reacts with sulfhydryl groups to form stable thioether bonds .
Synthesis of Antibacterial Polymers
“4-N-Maleimidobenzoic acid-NHS” can be used in the synthesis of antibacterial polymers . The first stage consists of the synthesis of 4-maleimidobenzoic acid which was converted to the corresponding 4-maleimidobenzoyl chloride, in the second stage condensation of 4-maleimidobenzoyl chloride with 3,5-diaminobenzoic acid provided BMI .
Bioconjugation
The compound is also used in bioconjugation . The maleimide group can react with thiol groups on proteins or other molecules to form stable covalent bonds, allowing the attachment of various functional groups or labels .
Drug Delivery Systems
“4-N-Maleimidobenzoic acid-NHS” can be used in the development of drug delivery systems . The ability to form stable covalent bonds with proteins and other molecules makes it useful for attaching drugs or other therapeutic agents to carriers for targeted delivery .
Diagnostic Assays
The compound is used in diagnostic assays . The ability to attach labels or other detectable groups to proteins or other molecules makes it useful in the development of assays for the detection of specific molecules or conditions .
Wirkmechanismus
Target of Action
The primary target of 4-N-Maleimidobenzoic acid-NHS is proteins, specifically the amino and sulfhydryl groups present in proteins . The compound is a protein crosslinker, which means it forms covalent bonds between different protein molecules, thereby facilitating the coupling of proteins, peptides, or diverse molecules to thiol-bearing biomolecules .
Mode of Action
4-N-Maleimidobenzoic acid-NHS contains NHS-ester and maleimide reactive groups at opposite ends of a short aromatic spacer arm . The mode of action involves two steps. First, the carrier protein is activated by the reaction of its amino group with the succinimide moiety. Then, the thiol group on the peptide reacts with the maleimide moiety . This interaction results in the formation of a stable covalent bond between the protein molecules .
Biochemical Pathways
The biochemical pathways affected by 4-N-Maleimidobenzoic acid-NHS are those involving protein-protein interactions. By forming covalent bonds between different protein molecules, 4-N-Maleimidobenzoic acid-NHS can alter the structure and function of proteins, thereby affecting the biochemical pathways in which these proteins are involved .
Result of Action
The molecular and cellular effects of 4-N-Maleimidobenzoic acid-NHS action are primarily related to its ability to crosslink proteins. By forming covalent bonds between different protein molecules, it can alter the structure and function of these proteins. This can have a variety of effects, depending on the specific proteins involved and the biochemical pathways they are part of .
Action Environment
The action, efficacy, and stability of 4-N-Maleimidobenzoic acid-NHS can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS-ester and maleimide groups, potentially influencing the compound’s ability to crosslink proteins . Additionally, factors such as temperature and the presence of other chemicals could also impact the action of 4-N-Maleimidobenzoic acid-NHS.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O6/c18-11-5-6-12(19)16(11)10-3-1-9(2-4-10)15(22)23-17-13(20)7-8-14(17)21/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYZMVGSEGJHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















